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Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for
the human inflammatory demyelinating disease, multiple sclerosis (MS). A key player in the
pathogenesis of EAE and MS is the T helper 17 (Th17) cell subset, characterized by its
production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). The differentiation and
function of Th17 cells are critically dependent on the nuclear receptor retinoic acid receptor-
related orphan receptor gamma t (RORyt). Consequently, RORyt has emerged as a promising
therapeutic target for Th17-mediated autoimmune diseases.

GSK805 is an orally active and CNS penetrant small molecule inhibitor of RORyt.[1] It has
been shown to potently inhibit the development and function of Th17 cells and ameliorate
disease severity in preclinical EAE models, making it a compound of significant interest for the
development of novel MS therapies.[2] This technical guide provides an in-depth overview of
the use of GSK805 in EAE models, compiling quantitative data, detailed experimental
protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: RORyt Antagonism
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GSKB805 functions as a potent antagonist of RORyt. By binding to the ligand-binding domain of
RORyt, GSK805 inhibits its transcriptional activity. This, in turn, suppresses the expression of
key genes required for Th17 cell differentiation and the production of IL-17.[2]
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Caption: GSK805 Signaling Pathway in Th17 Cells.
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Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the
effects of GSK805 in in vitro and in vivo EAE models.

Table 1: In Vitro Efficacy of GSK805 on Th17 Cell
Differentiation
Effect on IL-17

Compound Concentration (uM) . Reference
Production

Comparable inhibition

GSK805 0.5
to 2.5 yM TMP778

TMP778 2.5 Strong inhibition [2]

Data is based on intracellular cytokine staining of naive CD4+ T cells activated under Th17-

polarizing conditions for 4 days.[2]

Table 2: In Vivo Efficacy of GSK805 in MOG35-55-
Induced EAE in C57BL/6 Mice
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.. . Effect on
Administrat Dosing
Treatment Dosage ) ] EAE Reference
ion Route Regimen )
Severity
Efficiently
] ameliorated
Daily from ]
GSK805 10 mg/kg Oral the severity [2]
day 0
of EAE
(p<0.01)
Strongly
inhibited
GSK805 30 mg/kg Oral Not specified Th17 cell [1][2]
responses in
the CNS
] Progressive
] Not Daily from
Vehicle ] Oral EAE [2]
applicable day O

development

Table 3: Effect of GSK805 on CNS-Infiltrating T Cells in
EAE Mice (Day 14)

IFNy-IL-17+  IFNy+IL-17+
TNF-a+ T

Treatment Dosage Tcellsin Tcells in . Reference
cells in CNS
CNS CNS

Significantly Significantly o
No significant

GSK805 30 mg/kg reduced reduced ]
alteration
(p<0.001) (p<0.001)
) Not Elevated Elevated Elevated
Vehicle ] [2]
applicable levels levels levels

CNS-infiltrating cells were isolated on day 14 post-EAE induction and analyzed by intracellular
cytokine staining.[2]

Experimental Protocols

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8577775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3160975/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8577775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8577775/
https://www.benchchem.com/product/b15606167?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8577775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8577775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8577775/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Detailed methodologies for the key experiments cited are provided below.

EAE Induction in C57BL/6 Mice

This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein
(MOG)35-55 peptide.

Materials:

e C57BL/6 mice (female, 8-12 weeks old)

e MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

e Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
e Pertussis toxin (PTX)

o Phosphate-buffered saline (PBS)

e Syringes and needles

Procedure:

e Antigen Emulsion Preparation: On the day of immunization, prepare an emulsion of MOG35-
55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55 in PBS, emulsified with an
equal volume of CFA containing 4 mg/mL of M. tuberculosis. Emulsify by repeatedly drawing
the mixture into and expelling it from a syringe until a thick, stable emulsion is formed.

e Immunization (Day 0): Anesthetize the mice. Subcutaneously inject a total of 200 uL of the
MOG35-55/CFA emulsion, typically distributed over two sites on the flank.

o Pertussis Toxin Administration (Day 0 and Day 2): On the day of immunization (Day 0),
administer 100-200 ng of PTX in 200 pL of PBS via intraperitoneal (i.p.) injection. Repeat the
PTX injection on Day 2 post-immunization.

 Clinical Scoring: Beginning on day 7 post-immunization, monitor the mice daily for clinical
signs of EAE. Use a standardized scoring system:
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o 0: No clinical signs

o 1: Limp tail

o 2: Hind limb weakness

o
w

: Complete hind limb paralysis
o 4: Hind and forelimb paralysis

o 5: Moribund or dead

GSK805 Administration (Oral Gavage)

Materials:

GSK805

Vehicle (e.g., corn oil with DMSO)

Oral gavage needles (stainless steel or flexible plastic, appropriate size for mice)

Syringes
Procedure:

o Preparation of Dosing Solution: Prepare a homogenous suspension of GSK805 in the
chosen vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse,
prepare a 1 mg/mL solution to administer 200 pL).

e Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a
straight line to facilitate passage of the gavage needle.

o Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the
tongue and into the esophagus. The needle should advance without resistance.

e Compound Administration: Slowly administer the calculated volume of the GSK805 solution.
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e Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of
distress.

In Vitro Th17 Cell Differentiation

Materials:
e Spleens and lymph nodes from C57BL/6 mice
e CD4+ T cell isolation kit

e RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and
2-mercaptoethanol

e Anti-CD3 and anti-CD28 antibodies

e Recombinant murine IL-6

e Recombinant human TGF-1

e Anti-IFN-y and anti-IL-4 neutralizing antibodies
o GSKB805 (dissolved in DMSO)

 Tissue culture plates

Procedure:

 Isolation of Naive CD4+ T Cells: Isolate spleens and lymph nodes from mice and prepare a
single-cell suspension. Isolate naive CD4+ T cells using a negative selection kit according to
the manufacturer's instructions.

e T Cell Activation and Polarization:
o Coat tissue culture plates with anti-CD3 antibody (e.g., 1-5 pg/mL) overnight at 4°C.
o Wash the plates with PBS.

o Seed the naive CD4+ T cells at a density of 1-2 x 106 cells/mL.
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o Add soluble anti-CD28 antibody (e.g., 1-2 pg/mL).
o Add the Th17 polarizing cytokines: IL-6 (e.g., 20 ng/mL) and TGF-1 (e.g., 1-5 ng/mL).

o Add neutralizing antibodies for IFN-y and IL-4 (e.g., 10 pug/mL each) to prevent
differentiation into other T helper subsets.

e GSKB805 Treatment: Add GSK805 (e.g., 0.5 uM) or vehicle (DMSO) to the cell cultures at the
time of seeding.

e Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

Intracellular Cytokine Staining and Flow Cytometry

Materials:

Differentiated T cells or isolated CNS-infiltrating cells

e Phorbol 12-myristate 13-acetate (PMA)

e lonomycin

o Brefeldin A or Monensin (Golgi transport inhibitors)

o Fixation/Permeabilization buffer

o Fluorochrome-conjugated antibodies against surface markers (e.g., CD4) and intracellular
cytokines (e.g., IL-17A, IFN-y)

Flow cytometer

Procedure:

o Cell Restimulation: Restimulate the cells for 4-6 hours with PMA (e.g., 50 ng/mL) and
lonomycin (e.g., 500 ng/mL) in the presence of a Golgi transport inhibitor (e.g., Brefeldin A).

o Surface Staining: Wash the cells and stain for surface markers (e.g., anti-CD4) for 30
minutes at 4°C.
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o Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a
commercial fixation/permeabilization kit according to the manufacturer's protocol.

e Intracellular Staining: Stain for intracellular cytokines (e.g., anti-IL-17A, anti-IFN-y) for 30
minutes at 4°C in the permeabilization buffer.

e Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the
data using appropriate software to quantify the percentage of cytokine-producing cells within
the CD4+ T cell population.

Isolation of CNS-Infiltrating Cells

Materials:

e EAE mice

e PBS

o Percoll or other density gradient medium
e Collagenase D

e DNase |

e 70 um cell strainers

Procedure:

o Perfuse: Deeply anesthetize the mice and perfuse transcardially with ice-cold PBS to remove
blood from the CNS.

» Dissect: Dissect the brain and spinal cord.

 Homogenize: Mechanically dissociate the tissue in digestion buffer containing Collagenase D
and DNase |.

e Incubate: Incubate at 37°C for 30-45 minutes with gentle agitation.

e Filter: Pass the cell suspension through a 70 um cell strainer.
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 Isolate Mononuclear Cells: Isolate the mononuclear cells by density gradient centrifugation
(e.g., using a 30%/70% Percoll gradient).

e Cell Counting and Analysis: Collect the cells from the interphase, wash, and count them. The
isolated cells are now ready for further analysis, such as flow cytometry.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of
GSK805 in the EAE model.
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Caption: Experimental Workflow for GSK805 in EAE.
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Conclusion

GSKB805 represents a potent and orally bioavailable RORyt antagonist with demonstrated
efficacy in ameliorating disease in the EAE model of multiple sclerosis. Its mechanism of
action, centered on the inhibition of Th17 cell differentiation and function, addresses a key
pathogenic pathway in this autoimmune disease. The data and protocols presented in this
guide offer a comprehensive resource for researchers and drug development professionals
working on novel therapeutics for MS and other Th17-mediated inflammatory disorders. Further
investigation into the long-term efficacy and safety of GSK805 and other RORYyt inhibitors is
warranted to fully elucidate their therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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